molecular formula C22H22O5 B11298607 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid

3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B11298607
M. Wt: 366.4 g/mol
InChI Key: DOSYRRRGZXQYIO-UHFFFAOYSA-N
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Description

3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is a complex organic compound with a unique structure that includes a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps. One common approach is the condensation of 4,8-dimethyl-2-oxo-2H-chromene-3-carboxylic acid with 2-methylbenzyl alcohol under acidic conditions to form the intermediate ester. This ester is then hydrolyzed to yield the desired propanoic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-ol derivatives.

    Substitution: The benzyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like thiols or amines under basic conditions.

Major Products

The major products formed from these reactions include quinones, chroman-2-ol derivatives, and various substituted chromen-2-one compounds.

Scientific Research Applications

3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The benzyl ether group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-4,8-dimethyl-7-[(2-methyl-2-propenyl)oxy]-2H-chromen-2-one
  • 3-benzyl-4,8-dimethyl-7-[(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Uniqueness

3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

3-[4,8-dimethyl-7-[(2-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoic acid

InChI

InChI=1S/C22H22O5/c1-13-6-4-5-7-16(13)12-26-19-10-8-17-14(2)18(9-11-20(23)24)22(25)27-21(17)15(19)3/h4-8,10H,9,11-12H2,1-3H3,(H,23,24)

InChI Key

DOSYRRRGZXQYIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CCC(=O)O)C)C

Origin of Product

United States

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